![molecular formula C19H25N3O5S B2925828 N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2200921-37-3](/img/structure/B2925828.png)
N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide (also known as MS-PPOH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. The purpose of
Applications De Recherche Scientifique
MS-PPOH has been extensively studied in various scientific fields, including pharmacology, neuroscience, and cancer research. In pharmacology, MS-PPOH has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. This makes MS-PPOH a potential candidate for the development of new anti-inflammatory and analgesic drugs.
In neuroscience, MS-PPOH has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, and appetite. MS-PPOH has been shown to increase the levels of endocannabinoids in the brain, which may have therapeutic potential for the treatment of neurological disorders.
In cancer research, MS-PPOH has been shown to inhibit the growth and proliferation of various cancer cell lines. This is due to its ability to modulate the activity of COX-2, which is overexpressed in many types of cancer.
Mécanisme D'action
MS-PPOH selectively inhibits COX-2 by binding to its active site and preventing the production of prostaglandins. This leads to a reduction in inflammation and pain. Additionally, MS-PPOH has been shown to modulate the activity of the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which may have therapeutic potential for the treatment of neurological disorders.
Biochemical and Physiological Effects
MS-PPOH has been shown to have various biochemical and physiological effects. In vitro studies have shown that MS-PPOH selectively inhibits COX-2 with high potency and selectivity. In vivo studies have shown that MS-PPOH reduces inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, MS-PPOH has been shown to increase the levels of endocannabinoids in the brain, which may have therapeutic potential for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MS-PPOH has several advantages for lab experiments. It is a highly selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various physiological processes. Additionally, MS-PPOH has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies.
However, there are also some limitations to using MS-PPOH in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its pharmacological properties. Additionally, MS-PPOH has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on MS-PPOH. One area of interest is the development of new anti-inflammatory and analgesic drugs based on MS-PPOH. Another area of interest is the potential therapeutic applications of MS-PPOH for the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to better understand the pharmacological properties of MS-PPOH and its potential off-target effects.
Méthodes De Synthèse
The synthesis of MS-PPOH involves the reaction of 4-(3-morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenylboronic acid with prop-2-enoyl chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure MS-PPOH. This synthesis method has been optimized to produce high yields of MS-PPOH with excellent purity.
Propriétés
IUPAC Name |
N-[4-(3-morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-2-18(23)20-16-7-5-15(6-8-16)19(24)21-9-3-4-17(14-21)28(25,26)22-10-12-27-13-11-22/h2,5-8,17H,1,3-4,9-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZGFXFSBDTPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2925745.png)
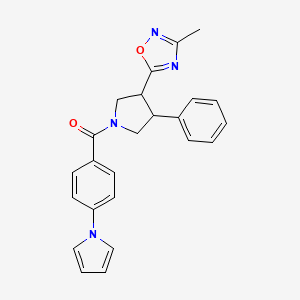
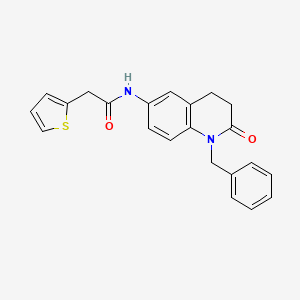
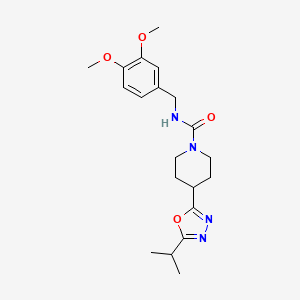
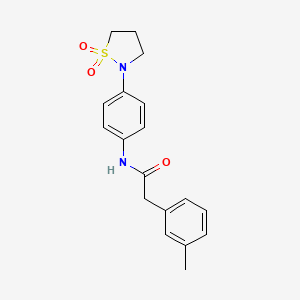
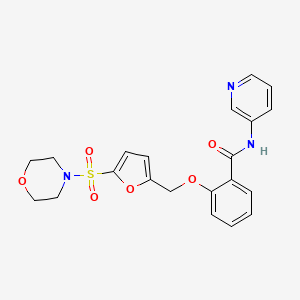
![ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2925755.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)
![(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid](/img/structure/B2925759.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide](/img/structure/B2925760.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2925761.png)
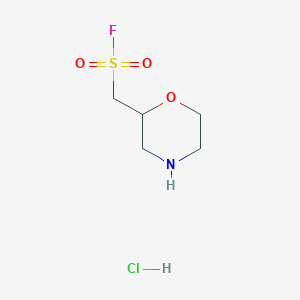
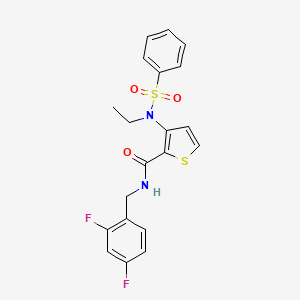
![4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2925768.png)